

Technical Support Center: N-Ethylglycine Interference in Creatinine Assays

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Compound of Interest		
Compound Name:	N-Ethylglycine	
Cat. No.:	B1362533	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from **N-Ethylglycine** (NEG) in creatinine assays.

Frequently Asked Questions (FAQs)

Q1: What is N-Ethylglycine (NEG) and why does it interfere with creatinine assays?

A1: **N-Ethylglycine** is a metabolite of the local anesthetic lidocaine.[1] Its structural similarity to sarcosine, an intermediate in the enzymatic creatinine assay, can cause interference.[2] Specifically, in enzymatic assays that utilize a sarcosine oxidase-coupled method, NEG can be incorrectly oxidized by the sarcosine oxidase enzyme, leading to a false increase in the measured creatinine concentration.[1]

Q2: Which type of creatinine assay is most susceptible to interference from N-Ethylglycine?

A2: Enzymatic creatinine assays that rely on the sarcosine oxidase reaction are most susceptible to interference from **N-Ethylglycine**.[1] The traditional Jaffe method, which is based on the reaction of creatinine with alkaline picrate, is generally not affected by **N-Ethylglycine**.[3]

Q3: What are the typical signs of **N-Ethylglycine** interference in my creatinine assay results?







A3: The primary indication of **N-Ethylglycine** interference is a falsely elevated creatinine level in samples from subjects who have been administered lidocaine.[1] This can lead to an inaccurate assessment of renal function. If you observe unexpectedly high creatinine values in such samples, interference from **N-Ethylglycine** should be considered.

Q4: Are there other common substances that can interfere with creatinine assays?

A4: Yes, both Jaffe and enzymatic methods are susceptible to interference from various endogenous and exogenous substances. For the Jaffe method, interferents include glucose, acetoacetate, ascorbic acid, and certain cephalosporin antibiotics.[4][5] Enzymatic assays can be affected by substances like bilirubin and dopamine.[3]

Troubleshooting Guides

Issue: Unexpectedly high creatinine readings in samples from subjects treated with lidocaine.



Possible Cause	Troubleshooting Step	Expected Outcome
Interference from N- Ethylglycine (NEG), a metabolite of lidocaine.	Confirm Lidocaine Administration: Verify if the subject has been administered lidocaine.	If yes, NEG interference is highly probable.
2. Select an Alternative Assay Method: Re-assay the sample using a method not susceptible to NEG interference, such as the Jaffe method or an enzymatic assay that does not use a sarcosine oxidase- coupled reaction.	The creatinine value obtained from the alternative method should be lower and more accurately reflect the true concentration.	
3. Sample Dilution: If an alternative method is not available, perform a serial dilution of the sample and reassay.	While not eliminating the interference, a non-linear response upon dilution may suggest the presence of an interfering substance.	
4. Consult Assay Manufacturer: Contact the technical support for your specific creatinine assay kit to inquire about known interferences from lidocaine metabolites.	The manufacturer may provide specific recommendations or protocols for samples containing NEG.	

Data Presentation

The following table summarizes the quantitative impact of **N-Ethylglycine** on creatinine measurements using different generations of Kodak Ektachem single-slide methods. This data illustrates the concentration-dependent positive bias caused by NEG.

Table 1: Interference of N-Ethylglycine (NEG) on Creatinine Measurement[1]



Kodak Ektachem Slide Generation	Linear Relationship (y = creatinine bias in mg/L, $x = NEG$ concentration in mg/L)	
First (I)	y = 1.70x - 0.8	
Third (III)	y = 0.39x - 0.3	
Fourth (IV)	y = 0.79x - 1.8	

Experimental Protocols

Protocol 1: Standard Enzymatic Creatinine Assay (Sarcosine Oxidase Method)

This protocol outlines the general steps of a common enzymatic creatinine assay susceptible to **N-Ethylglycine** interference.

- Sample Preparation: Prepare serum or plasma samples according to standard laboratory procedures.
- Reagent Preparation: Prepare the working reagent containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogenic substrate as per the manufacturer's instructions.
- Assay Procedure: a. Add a specific volume of the sample to a reaction cuvette. b. Add the
 working reagent to initiate the enzymatic cascade. c. Incubate the reaction mixture at a
 specified temperature (e.g., 37°C) for a defined period. d. Measure the absorbance of the
 resulting colored product at the appropriate wavelength (e.g., 546 nm).
- Calculation: Calculate the creatinine concentration based on the change in absorbance, using a standard curve for calibration.

Protocol 2: Mitigation of **N-Ethylglycine** Interference using a Two-Step Enzymatic Method

This protocol is based on the principle of pre-treating the sample to remove **N-Ethylglycine** before measuring creatinine. This method utilizes two different sarcosine oxidase enzymes with varying affinities for **N-Ethylglycine**.

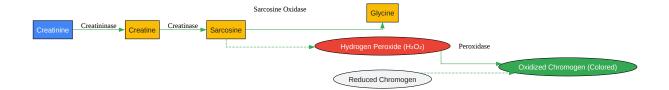
Reagent Preparation:



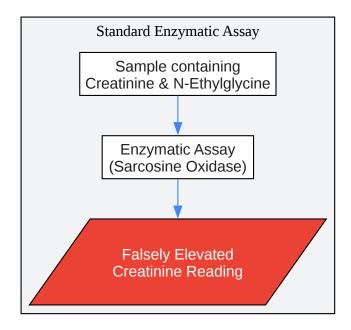
- Reagent 1 (Pre-treatment): Prepare a solution containing a sarcosine oxidase with a high affinity for N-Ethylglycine (low Km value).
- Reagent 2 (Creatinine Measurement): Prepare a standard enzymatic creatinine reagent mix containing a sarcosine oxidase with a low affinity for N-Ethylglycine (high Km value).
- Assay Procedure: a. Pre-treatment Step: Incubate the sample with Reagent 1 for a sufficient time to allow the high-affinity sarcosine oxidase to catalytically degrade the N-Ethylglycine present in the sample. b. Creatinine Measurement: Add Reagent 2 to the pre-treated sample. c. Proceed with the standard enzymatic assay procedure as described in Protocol 1 (incubation and absorbance measurement).
- Calculation: Calculate the creatinine concentration based on the absorbance change after the addition of Reagent 2. This value will be free from the positive bias caused by N-Ethylglycine.

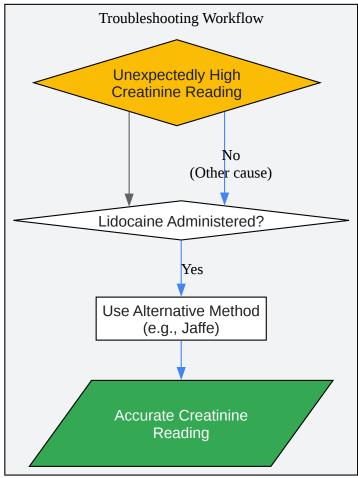
Visualizations











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